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Compound of Interest

Compound Name:
2-Hydroxyquinoline-4-

carboxamide

CAS No.: 119438-96-9

Cat. No.: B2963266 Get Quote

Executive Summary
2-Hydroxyquinoline-4-carboxamide (CAS 119438-96-9) is a heterocyclic scaffold of

significant interest in medicinal chemistry, serving as a "privileged structure" for fragment-based

drug discovery (FBDD). While historically recognized as a synthetic intermediate, recent

pharmacological profiling has elevated its status as a core pharmacophore for O-GlcNAc

transferase (OGT) inhibition and antimalarial therapeutics (targeting PfEF2).

This guide provides a rigorous technical analysis of the compound's physiochemical identity,

synthetic pathways, and biological mechanisms.[1] It addresses the critical tautomeric

equilibrium between the 2-hydroxy and 2-oxo forms—a nuance often overlooked in commercial

catalogs but vital for molecular docking and receptor binding studies.

Chemical Identity & Tautomeric Analysis
Core Identifiers
The following identifiers are verified for the primary amide structure. Researchers must note

that commercial vendors may list this compound under its tautomeric name, 2-oxo-1,2-

dihydroquinoline-4-carboxamide.
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Identifier Type Value Notes

CAS Number 119438-96-9
Specific to the amide.[2][3][4]

(Acid precursor is 84906-81-0)

IUPAC Name
2-oxo-1,2-dihydroquinoline-4-

carboxamide

Preferred IUPAC name

favoring the keto form

Common Name
2-Hydroxyquinoline-4-

carboxamide
Historical/Enol nomenclature

Molecular Formula C₁₀H₈N₂O₂

Molecular Weight 188.18 g/mol

InChIKey
GBSMDMHOLCNPCU-

UHFFFAOYSA-N

Canonical SMILES
C1=CC=C2C(=C1)C(=CC(=O)

N2)C(=O)N
Depicts the 2-oxo tautomer

Tautomeric Equilibrium (The "Warhead" Context)
In solution and solid-state, the quinoline ring system at the 2-position predominantly exists in

the 2-oxo (lactam) form rather than the 2-hydroxy (lactim) form. However, the "2-hydroxy"

nomenclature persists in literature.

Implication for Docking: When modeling this scaffold into protein active sites (e.g., OGT), the

NH of the lactam acts as a hydrogen bond donor, while the Carbonyl Oxygen acts as an

acceptor. Using the incorrect enol tautomer in in silico screens can lead to false-negative

binding energy predictions.

Functional Implication

2-Hydroxy Form (Lactim)
(Less Stable)

2-Oxo Form (Lactam)
(Dominant Species)

 Tautomerization
(Solvent/pH dependent) Target Binding

(e.g., OGT Active Site)

 H-Bond Donor (NH)
H-Bond Acceptor (C=O)
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Figure 1: Tautomeric equilibrium favoring the 2-oxo species, critical for accurate

pharmacophore modeling.

Synthetic Methodologies
The synthesis of 2-hydroxyquinoline-4-carboxamide is typically achieved via a two-stage

workflow starting from isatin or aniline derivatives. The Pfitzinger Reaction is the most robust

route for generating the carboxylic acid precursor, followed by amidation.

Protocol: The Modified Pfitzinger Route
Step 1: Synthesis of Precursor (Acid)

Reagents: Isatin, Malonic Acid, Acetic Acid, Sodium Acetate.[5]

Mechanism: Base-catalyzed condensation of isatin with malonic acid followed by

decarboxylation and ring expansion.

Yield: Typically 65–80%.

Step 2: Amidation (Acid to Amide)
Reagents: Thionyl Chloride (

), Ammonium Hydroxide (

) or Ammonia gas.

Causality: Direct amidation of the carboxylic acid is difficult due to the high melting point and

poor solubility of the quinolone core. Conversion to the highly reactive acid chloride

intermediate is necessary to drive the reaction with ammonia.
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Figure 2: Step-wise synthetic pathway from Isatin to the target Carboxamide.

Experimental Validation (Self-Validating Protocol)
To ensure the synthesis was successful, the following checkpoints must be met:

Acid Chloride Formation: The reaction mixture should turn homogenous and release gas (

). Upon cooling, the acid chloride often precipitates or crystallizes.

Amidation Exotherm: Addition of ammonia to the acid chloride is highly exothermic. A lack of

heat generation indicates failed acid chloride formation.

Solubility Check: The final amide is significantly less soluble in acidic media than the starting

carboxylic acid.
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Biological Applications & Mechanism of Action[1][7]
The 2-hydroxyquinoline-4-carboxamide scaffold acts as a uridine mimetic, allowing it to

compete with natural substrates in nucleotide-binding enzymes.

O-GlcNAc Transferase (OGT) Inhibition
OGT adds N-acetylglucosamine to serine/threonine residues of nuclear and cytoplasmic

proteins. Dysregulation of OGT is linked to cancer and diabetes.[6]

Mechanism: The quinolone-4-carboxamide core mimics the uracil ring of the natural donor

substrate, UDP-GlcNAc.

Binding Mode: The amide group forms critical hydrogen bonds with the backbone of the OGT

active site (specifically mimicking the interactions of the uridine N3-H and O4).

Significance: This scaffold serves as a "fragment hit" (IC50 ~100 µM range) that can be

"grown" into nanomolar inhibitors by attaching appendages that extend into the sugar-

binding pocket.

Antimalarial Activity (PfEF2)
Substituted quinoline-4-carboxamides (e.g., DDD107498) have emerged as potent

antimalarials.

Target:Plasmodium falciparum elongation factor 2 (PfEF2).

Role of Scaffold: The core carboxamide is essential for binding to the GTP-binding domain of

the ribosome-associated factor, inhibiting protein synthesis in the parasite.
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Figure 3: Dual therapeutic mechanisms targeting metabolic enzymes and parasitic translation

factors.

Analytical Characterization Data
When characterizing the synthesized or purchased material, the following spectral features

confirm identity.
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Technique Expected Signal / Feature Interpretation

1H NMR (DMSO-d6) 11-12 ppm (Broad Singlet)
Lactam NH (indicates 2-oxo

form).

1H NMR (DMSO-d6) 7.5 - 8.2 ppm (Multiplets)
Aromatic protons of the

benzene ring.

1H NMR (DMSO-d6) 7.0 - 8.0 ppm (Broad Singlets)

Amide

protons (often distinct peaks

due to restricted rotation).

LC-MS (ESI+) 189.07 Protonated molecular ion.

Melting Point > 300°C

High MP due to strong

intermolecular H-bonding

network (typical of quinolones).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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